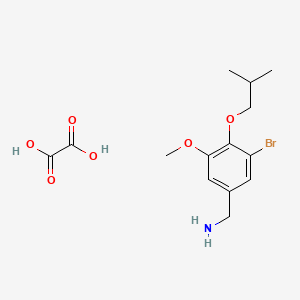
(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate
Descripción general
Descripción
(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate: is a chemical compound with the molecular formula C14H20BrNO6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate typically involves the following steps:
Bromination: The starting material, 4-isobutoxy-5-methoxybenzylamine, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the benzene ring.
Oxalate Formation: The brominated intermediate is then reacted with oxalic acid to form the oxalate salt of (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent oxalate formation under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and catalysts depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in various organic reactions to study reaction mechanisms and pathways .
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
- Used in biochemical assays and experiments to understand its effects on biological systems .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and potential medicinal benefits .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in industrial processes requiring specific chemical properties .
Mecanismo De Acción
The mechanism of action of (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
(3-Bromo-4-isobutoxy-5-methoxyphenyl)methanamine: A closely related compound with similar structural features but without the oxalate group.
(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine hydrochloride: Another derivative with a different counterion (hydrochloride instead of oxalate).
Uniqueness:
- The presence of the oxalate group in (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate may confer unique solubility and stability properties compared to its analogs.
- The specific substitution pattern on the benzene ring (bromine, isobutoxy, and methoxy groups) contributes to its distinct chemical reactivity and potential applications .
Propiedades
IUPAC Name |
[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.C2H2O4/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3;3-1(4)2(5)6/h4-5,8H,6-7,14H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEZSINBAORGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1Br)CN)OC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















